![molecular formula C17H20N6O2 B2560602 1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide CAS No. 1375918-86-7](/img/structure/B2560602.png)
1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide (CAS Number: 1375918-86-7) is a synthetic derivative that incorporates piperidine and oxadiazole moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀N₆O₂ |
Molecular Weight | 340.4 g/mol |
CAS Number | 1375918-86-7 |
The structure of the compound features a piperidine ring connected to a prop-2-ynyl group and a pyrimidine-substituted oxadiazole, which may contribute to its biological activity.
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, particularly in the PI3K-PKB-mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention .
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing piperidine and oxadiazole structures exhibit antibacterial properties. These compounds have been evaluated against various bacterial strains, demonstrating significant enzyme inhibition and bacterial growth suppression .
- Neuroprotective Effects : Research has suggested that similar compounds may act as antagonists at adenosine receptors, which are implicated in neurodegenerative disorders. This suggests a potential role for the compound in treating conditions like Alzheimer's disease .
Study 1: Anticancer Activity
A study investigated the effects of piperidine derivatives on human prostate cancer cell lines (PC3 M) and glioblastoma (U87MG). The results indicated that compounds with structural similarities to This compound inhibited cell proliferation effectively, correlating with their ability to modulate the PI3K-PKB pathway .
Study 2: Antimicrobial Evaluation
Another study synthesized a series of piperidine derivatives and tested their antibacterial efficacy against common pathogens. The results showed that certain derivatives exhibited strong inhibitory effects on acetylcholinesterase and urease enzymes, indicating potential for developing new antibacterial agents .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits key enzymes associated with cancer cell survival and proliferation. The IC50 values for these activities were significantly lower than those of traditional chemotherapeutic agents, suggesting higher potency .
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data indicate that derivatives of this class exhibit acceptable safety margins in animal models, though further studies are required to fully understand their toxicological impact.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 1-prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar antimicrobial capabilities .
Anticancer Activity
Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective growth inhibition. This positions the compound as a potential lead for developing new anticancer agents.
Biological Assays and Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies often reveal strong interactions with proteins involved in disease pathways, suggesting mechanisms through which the compound could exert its pharmacological effects .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of oxadiazole derivatives, compounds structurally similar to this compound were tested against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity through mechanisms likely involving disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Potential
A research article highlighted the anticancer potential of related compounds in inhibiting cell proliferation in various cancer lines. The study utilized both in vitro assays and molecular docking to confirm the binding interactions with key regulatory proteins involved in cell cycle progression. The findings suggest that further exploration of this compound could lead to new therapeutic strategies for cancer treatment.
Eigenschaften
IUPAC Name |
1-prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-2-11-23-12-4-3-6-13(23)17(24)20-10-7-14-21-16(22-25-14)15-18-8-5-9-19-15/h1,5,8-9,13H,3-4,6-7,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIAPKSVWABEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCCC2=NC(=NO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.